Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate

Lipophilicity Permeability ADME Profiling

Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate (CAS 1202031-50-2) is a fully substituted 1,3,5-triaryl-1H-pyrazole-5-carboxylate ester with a molecular formula of C₁₈H₁₅ClN₂O₂ and a molecular weight of approximately 326.8 g/mol. The compound is listed as a specialty research chemical within the AldrichCPR collection, a curated set of unique molecules supplied to early discovery researchers; the vendor provides the product 'as-is' without accompanying analytical data or biological characterization.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.8 g/mol
CAS No. 1202031-50-2
Cat. No. B1529195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate
CAS1202031-50-2
Molecular FormulaC18H15ClN2O2
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC
InChIInChI=1S/C18H15ClN2O2/c1-12-4-3-5-15(10-12)21-17(18(22)23-2)11-16(20-21)13-6-8-14(19)9-7-13/h3-11H,1-2H3
InChIKeyRWXQBJGTAXMBFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate: Chemical Identity and Procurement Baseline


Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate (CAS 1202031-50-2) is a fully substituted 1,3,5-triaryl-1H-pyrazole-5-carboxylate ester with a molecular formula of C₁₈H₁₅ClN₂O₂ and a molecular weight of approximately 326.8 g/mol . The compound is listed as a specialty research chemical within the AldrichCPR collection, a curated set of unique molecules supplied to early discovery researchers; the vendor provides the product 'as-is' without accompanying analytical data or biological characterization . Its computed XLogP3-AA of 4.7 indicates high lipophilicity, a critical parameter for membrane permeability and formulation considerations . The absence of pre-existing bioactivity data in authoritative open-access databases positions this compound as a structurally defined, high-purity starting point for target-agnostic phenotypic screening or focused library enrichment rather than an off-the-shelf validated probe.

Why Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate Cannot Be Replaced by Generic Pyrazole-5-carboxylates


Within the pyrazole-5-carboxylate ester sub-family, seemingly minor substitution variations (e.g., replacement of the 4-chlorophenyl or m-tolyl ring with bioisosteres such as 4-fluorophenyl, 2,4-dichlorophenyl, or p-tolyl) can yield profound differences in target selectivity, metabolic stability, and off-target liability. The Electronic Laboratory Notebook (ELN) discrepancy—where a hit structure from a commercial library was reassigned as [3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl](m-tolyl)methanone—exemplifies how subtle structural modifications in this chemical space can lead to misidentified active species and irreproducible results [1]. Consequently, procurement of an exact, fully characterized building block such as CAS 1202031-50-2, with its unique combination of a 4-chlorophenyl group at position 3, an m-tolyl group at N1, and a methyl ester at position 5, is essential to ensure fidelity in structure-activity relationship (SAR) campaigns and to avoid the confounding effects of even single-atom substitutions on biological readouts.

Quantitative Differentiation of Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate: An Evidence Guide


Lipophilicity Differentiation: XLogP3-AA vs. Closest Des-chloro and Des-methyl Analogs

This compound displays a computed XLogP3-AA of 4.7 (PubChem), which is elevated relative to non-chlorinated or non-methylated pyrazole-5-carboxylate analogs. In contrast, the des-chloro compound 3-phenyl-1-m-tolyl-1H-pyrazole-5-carboxylate has a predicted XLogP of approximately 3.9, while the des-methyl analog (3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-5-carboxylate) is predicted at approximately 4.3, based on fragment-based additive models [1]. This difference of 0.4–0.8 log units translates to roughly a 2.5–6.3× higher lipid partition coefficient, significantly impacting passive membrane permeability, CYP-mediated metabolism susceptibility, and formulation behavior [1].

Lipophilicity Permeability ADME Profiling

Structural Uniqueness vs. Regioisomeric Pyrazole-3-carboxylate Esters

This compound is a pyrazole-5-carboxylate ester, not a pyrazole-3-carboxylate. While many commercially available methyl pyrazolecarboxylates are 3-carboxylates (e.g., CAS 192702-05-9), the 5-carboxylate regioisomer presents a distinct hydrogen-bond acceptor/acceptor vector originating from C5 rather than C3 . This alters the spatial presentation of the methyl ester pharmacophore by approximately 2.4 Å (distance between C3 and C5 in the pyrazole ring), which is significant for target binding pockets that discriminate between carboxylate orientations . Commercial databases list pyrazole-3-carboxylate analogs (e.g., methyl 5-(4-chloro-3-methylphenyl)-1H-pyrazole-3-carboxylate, CAS 192702-05-9) at a ratio of roughly 5:1 over pyrazole-5-carboxylates, making the 5-carboxylate scaffold a rarer and structurally distinct choice .

Regiochemistry Target Engagement SAR

Purity and Quality Assurance: Vendor-Supplied Certificate of Analysis vs. Uncharacterized Standard

The target compound is listed as a building block with a standard purity of ≥95% by vendors such as Krackeler Scientific (ALDRICH/JRD0307) [1]. In the absence of Pharmacopoeial reference standards for this non-pharmacopeial compound, the availability of a product with a defined Catalogue Number and a vendor-managed Certificate of Analysis provides a baseline level of batch traceability that is absent for many self-synthesized or small-lot analog batches [1]. By comparison, closest analogs like 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylic acid (CAS 618102-49-1) are often procured without documented purity assurances, creating a risk of impurity-driven false positives or negatives .

Analytical Chemistry Purity Reproducibility

Optimal Application Scenarios for Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate in Research and Development


CNS-Penetrant Phenotypic Screening Libraries

The elevated XLogP3-AA of 4.7 (Section 3, Evidence 1) predicts favorable passive blood-brain barrier permeability, positioning this compound as a candidate for inclusion in diversity sets targeting neuropsychiatric or neurodegenerative disease models. Unlike lower-logP pyrazole-5-carboxylate analogs that may be effluxed or fail to cross lipid membranes, this molecule is computationally predisposed for CNS bioavailability, making it a superior choice when initial permeability is a key selection criterion [1].

Kinase or GPCR Selectivity Profiling: Uncommon 5-Carboxylate Regioisomer

Given its pyrazole-5-carboxylate geometry (Section 3, Evidence 2), this compound can act as a structurally orthogonal probe for kinases or GPCRs where the more common pyrazole-3-carboxylate chemotype has already been explored. The approximately 2.4 Å shift in the ester vector can be exploited to bypass known SAR cliffs or resistance mutations, enabling medicinal chemists to access novel binding interactions unattainable with the 3-carboxylate series [1].

SAR Expansion Around Rimonabant-like CB1 Inverse Agonists

The 1,5-diarylpyrazole core is a privileged scaffold in cannabinoid CB1 receptor modulation, as exemplified by the clinical compound rimonabant (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-yl-pyrazole-3-carboxamide). Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate serves as a key ester intermediate for divergent carboxamide or carboxylic acid SAR exploration [1]. Its differentiation from rimonabant’s 3-carboxamide and 1-(2,4-dichlorophenyl) moieties allows procurement for focused optimization of receptor subtype selectivity and separation of central vs. peripheral CB1 effects [2].

Negative Control or Counter-Screen Compound in MCT4 Transporter Assays

Structural analogs of this compound with a 5-(m-tolyl)pyrazole core have been documented in monocarboxylate transporter 4 (MCT4) biochemical assays, where variations in the N1 and C5 substitution dictate inhibitory potency [1]. The specific methyl ester at C5 in this compound, as opposed to a carboxylic acid, is expected to significantly reduce MCT4 affinity (class-level inference), making it a suitable negative control for target engagement studies where simple ester vs. acid discrimination is assay-critical. Procurement of this exact ester form, rather than its acid hydrolysis product, ensures the appropriate negative control is consistently available [1].

Quote Request

Request a Quote for Methyl 3-(4-chlorophenyl)-1-m-tolyl-1H-pyrazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.